molecular formula C11H9N3O B3361243 1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile CAS No. 918152-18-8

1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

Cat. No. B3361243
CAS RN: 918152-18-8
M. Wt: 199.21 g/mol
InChI Key: PQDFBOWJPZAWDE-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile” is a chemical compound. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is a fusion of benzene and imidazole. The benzimidazole core is present in many important types of compounds with diverse chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile” is characterized by a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclopropyl group and a nitrile group.


Chemical Reactions Analysis

The chemical reactivity of “1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile” would be influenced by its functional groups. The benzimidazole moiety can participate in various chemical reactions . The nitrile group can undergo reactions such as hydrolysis, reduction, and addition reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile” would depend on its molecular structure. Benzimidazole compounds are usually solid and highly soluble in water and other polar solvents .

Future Directions

The future research directions for “1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile” could involve exploring its potential biological activities and developing new synthetic routes. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

1-cyclopropyl-2-oxo-3H-benzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-6-7-1-4-10-9(5-7)13-11(15)14(10)8-2-3-8/h1,4-5,8H,2-3H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDFBOWJPZAWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)C#N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651566
Record name 1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918152-18-8
Record name 1-Cyclopropyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918152-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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